molecular formula C12H16O2 B184027 4-Tert-butyl-2-methylbenzoic acid CAS No. 33691-85-9

4-Tert-butyl-2-methylbenzoic acid

Cat. No. B184027
CAS RN: 33691-85-9
M. Wt: 192.25 g/mol
InChI Key: IBAQIFNSDBQOMU-UHFFFAOYSA-N
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Patent
US09249123B2

Procedure details

A 250 mL round bottom flask was charged with tetramethylethylene diamine (5.6 mL, 37 mmol) in THF (34 mL). After the mixture was cooled to −92° C. (N2(liq)/CH2Cl2 bath), sec-BuLi (26.5 mL, 37 mmol, 1.4M solution in cyclohexane) was added, followed by the dropwise addition of a solution of 4-tert-butylbenzoic acid (3 g, 16.8 mmol) dissolved in THF (22 mL). After stirring for 1 h, methyliodide (4.5 mL, 72.4 mmol) was added to mixture at −80° C. After stirring for 10 min at −80° C., the reaction mixture was quenched H2O (20 mL). Upon warming to room temperature, the aqueous phase adjusted to pH=2 with aqueous HCl (1M). The aqueous phase was extracted with EtOAc (2×15 mL), and the combined organic extracts were dried with Na2SO4 and concentrated. The residue was chromatographed with (gradient, 10%-60% EtOAc/hexanes) to afford 630 mg (20%) 101a.
Quantity
5.6 mL
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
solvent
Reaction Step One
[Compound]
Name
N2(liq) CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26.5 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
4.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
22 mL
Type
solvent
Reaction Step Five
Name
Yield
20%

Identifiers

REACTION_CXSMILES
CN(C)[CH2:3][CH2:4]N(C)C.[Li]C(CC)C.[C:14]([C:18]1[CH:26]=C[C:21]([C:22]([OH:24])=[O:23])=[CH:20][CH:19]=1)([CH3:17])([CH3:16])[CH3:15].CI>C1COCC1>[C:14]([C:18]1[CH:19]=[CH:20][C:21]([C:22]([OH:24])=[O:23])=[C:3]([CH3:4])[CH:26]=1)([CH3:17])([CH3:15])[CH3:16]

Inputs

Step One
Name
Quantity
5.6 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
34 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
N2(liq) CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
26.5 mL
Type
reactant
Smiles
[Li]C(C)CC
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C(=O)O)C=C1
Step Four
Name
Quantity
4.5 mL
Type
reactant
Smiles
CI
Step Five
Name
Quantity
22 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
After stirring for 10 min at −80° C.
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched H2O (20 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (2×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed with (gradient, 10%-60% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=C(C(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 630 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 19.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.